3,3,3-Trifluoro-2-phenylpropan-1-ol

Catalog No.
S3174624
CAS No.
113242-93-6
M.F
C9H9F3O
M. Wt
190.165
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,3,3-Trifluoro-2-phenylpropan-1-ol

CAS Number

113242-93-6

Product Name

3,3,3-Trifluoro-2-phenylpropan-1-ol

IUPAC Name

3,3,3-trifluoro-2-phenylpropan-1-ol

Molecular Formula

C9H9F3O

Molecular Weight

190.165

InChI

InChI=1S/C9H9F3O/c10-9(11,12)8(6-13)7-4-2-1-3-5-7/h1-5,8,13H,6H2

InChI Key

PDMIASFCGOSLLC-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(CO)C(F)(F)F

Solubility

not available

Chiral Tagging

    Scientific Field: Physical Chemistry

    Summary of the Application: Gas phase homodimers of 3,3,3-trifluoro-1,2-epoxypropane (TFO), a molecule which has shown promise as an effective chiral tag for determining the absolute stereochemistry and the enantiomeric composition of chiral analytes, are explored using a variety of quantum chemistry models and rotational spectroscopy.

    Methods of Application: The potential surface governing the interaction of the two molecules is rapidly explored using the artificial bee colony algorithm for homodimer candidates that are subsequently optimized by quantum chemistry methods.

    Results or Outcomes: The experimental results suggest that the B3LYP-D3BJ/def2-TZVP model chemistry is the most reliable and provides excellent estimates of spectroscopic constants.

Neuroprotection

Synthesis of Cinacalcet

Material Science

Analytical Chemistry

3,3,3-Trifluoro-2-phenylpropan-1-ol is an organic compound with the chemical formula C9H10F3O. Information on its origin and specific significance in scientific research is currently limited. However, its structure suggests potential applications in areas like fluorinated alcohol research and development of novel pharmaceuticals [].


Molecular Structure Analysis

The key feature of 3,3,3-Trifluoro-2-phenylpropan-1-ol is the combination of a trifluoromethyl group (-CF3) with a phenyl ring (C6H5) attached to a central carbon chain. The three fluorine atoms on the trifluoromethyl group create a strong electron-withdrawing effect, influencing the compound's reactivity. The presence of the hydroxyl group (OH) attached to the primary carbon (C1) makes it a primary alcohol.


Chemical Reactions Analysis

  • Esterification: The hydroxyl group can react with carboxylic acids to form esters.
  • Oxidation: The primary alcohol group can be oxidized to an aldehyde or carboxylic acid under appropriate conditions.
  • Substitution: The fluorine atoms on the trifluoromethyl group might be susceptible to nucleophilic substitution depending on the reaction conditions.

XLogP3

2.4

Dates

Modify: 2023-08-18

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